tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate
Description
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is a carbamate-protected organic compound featuring a tert-butyloxycarbonyl (Boc) group, a butyl ether linker, and a substituted phenolic ring with bromine and aldehyde substituents. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. The bromine atom at the 2-position and the formyl group at the 3-position of the aromatic ring contribute to its reactivity, enabling applications in cross-coupling reactions or as intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C16H22BrNO4 |
|---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-9-4-5-10-21-13-8-6-7-12(11-19)14(13)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20) |
InChI Key |
OVAANCIPACHIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate typically involves the following steps:
Formation of the Phenoxybutyl Chain: The initial step involves the reaction of 2-bromo-3-formylphenol with 4-bromobutylamine to form the phenoxybutyl chain.
Carbamate Formation: The phenoxybutyl chain is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Phenoxybutyl carbamate.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and utility, tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is compared below with analogs sharing structural or functional similarities.
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate
Structural Differences :
- Core Heterocycle: Replaces the bromo-formylphenoxy group with a 5-chloro-2-oxo-benzimidazole ring.
- Linker : Cyclohexyl group instead of a butyl chain.
- Substituents: Chlorine (electron-withdrawing) at the 5-position of benzimidazolone vs. bromine and formyl groups on the phenolic ring.
Functional Implications :
- The benzimidazolone core is associated with enzyme inhibition (e.g., 8-oxo-Guanine DNA Glycosylase 1 inhibition), whereas the bromo-formylphenoxy structure may serve as a precursor for bioconjugation or metal-catalyzed reactions.
tert-butyl N-[4-(2-nitro-3-cyanophenoxy)propyl]carbamate
Hypothetical Comparison :
- Substituents: Nitro (electron-deficient) and cyano groups replace bromine and formyl.
- Reactivity: Nitro groups facilitate reduction to amines, while cyano groups enable click chemistry, contrasting with the formyl group’s aldehyde-specific reactivity.
tert-butyl N-[4-(2-iodo-3-acetylphenoxy)butyl]carbamate
Hypothetical Comparison :
- Halogen Swap : Iodine (larger atomic radius, higher polarizability) replaces bromine, altering electronic and steric profiles.
- Carbonyl Variation : Acetyl group instead of formyl reduces electrophilicity, impacting nucleophilic addition reactions.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | logP* |
|---|---|---|---|---|
| This compound | C₁₆H₂₁BrNO₄ | Bromine, formyl, Boc, ether | ~370.3 | ~3.5 |
| tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate | C₁₈H₂₅ClN₂O₃ | Chlorine, benzimidazolone, Boc | ~360.9 | ~2.8 |
*Estimated using fragment-based methods.
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